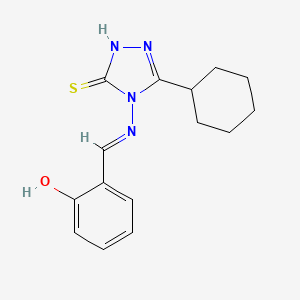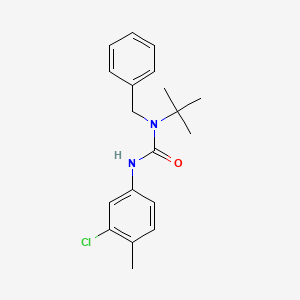
N-Benzyl-N-(tert-butyl)-N'-(3-chloro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-chloro-4-methylphenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of benzylamine, tert-butyl isocyanate, and 3-chloro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amines.
Applications De Recherche Scientifique
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-(tert-butyl)-N’-(4-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-methylphenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea
Uniqueness
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
853319-12-7 |
|---|---|
Formule moléculaire |
C19H23ClN2O |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
1-benzyl-1-tert-butyl-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C19H23ClN2O/c1-14-10-11-16(12-17(14)20)21-18(23)22(19(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,21,23) |
Clé InChI |
GVYLJPRNTJZWCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CC=C2)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
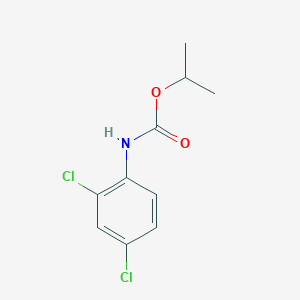
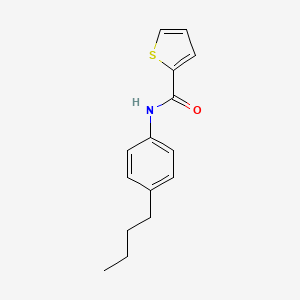
![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
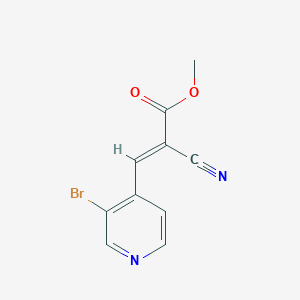

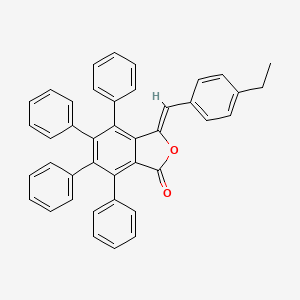
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)


